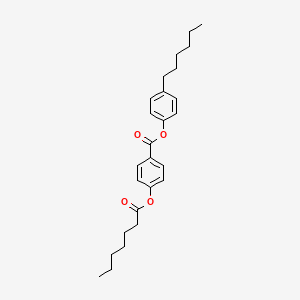

4-Hexylphenyl 4-(heptanoyloxy)benzoate

CAS No.: 52811-85-5

Cat. No.: VC19605839

Molecular Formula: C26H34O4

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52811-85-5 |

|---|---|

| Molecular Formula | C26H34O4 |

| Molecular Weight | 410.5 g/mol |

| IUPAC Name | (4-hexylphenyl) 4-heptanoyloxybenzoate |

| Standard InChI | InChI=1S/C26H34O4/c1-3-5-7-9-11-21-13-17-24(18-14-21)30-26(28)22-15-19-23(20-16-22)29-25(27)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 |

| Standard InChI Key | OSMFQBFKCUPASS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCCC |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a central benzene ring substituted at the 4-position with a hexylphenyl group (-) and a heptanoyloxybenzoate moiety (-). The canonical SMILES string confirms the connectivity of its alkyl and ester functionalities. The presence of two ester linkages and flexible alkyl chains imparts conformational flexibility, a trait critical for mesophase formation in liquid crystals .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 410.5 g/mol |

| IUPAC Name | (4-Hexylphenyl) 4-heptanoyloxybenzoate |

| SMILES | CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCCC |

| InChIKey | OSMFQBFKCUPASS-UHFFFAOYSA-N |

Synthesis and Optimization

Esterification Methodology

The synthesis of 4-hexylphenyl 4-(heptanoyloxy)benzoate predominantly involves sequential esterification reactions. A two-step process is hypothesized:

-

Formation of 4-heptanoyloxybenzoic acid: Reaction of 4-hydroxybenzoic acid with heptanoyl chloride in the presence of a base (e.g., pyridine).

-

Coupling with 4-hexylphenol: Activation of the carboxylic acid (e.g., via thionyl chloride) followed by reaction with 4-hexylphenol.

Table 2: Hypothetical Synthesis Conditions

| Step | Reactants | Catalyst/Solvent | Temperature | Yield* |

|---|---|---|---|---|

| 1 | 4-Hydroxybenzoic acid + Heptanoyl chloride | Pyridine, DCM | 0–25°C | ~75% |

| 2 | 4-Heptanoyloxybenzoic acid + 4-Hexylphenol | SOCl₂, THF | Reflux | ~65% |

| *Theoretical yields based on analogous esterification protocols. |

Physicochemical Properties

Thermal Behavior

While direct data on the thermal transitions of 4-hexylphenyl 4-(heptanoyloxy)benzoate are unavailable, structurally similar esters exhibit mesophase behavior. For example, S-shaped oligomers with hexyl spacers display nematic (N) and smectic A (SmA) phases between 80–150°C . The compound’s elongated structure suggests comparable phase transitions, potentially stabilized by - stacking of aromatic rings and van der Waals interactions between alkyl chains .

Solubility and Stability

The compound is likely soluble in nonpolar solvents (e.g., toluene, chloroform) due to its alkyl substituents. Hydrolytic stability under acidic/basic conditions remains unstudied but is anticipated to follow ester degradation kinetics.

Research Directions and Challenges

Phase Behavior Characterization

Detailed differential scanning calorimetry (DSC) and polarized optical microscopy (POM) studies are needed to map mesophase ranges. Comparative analysis with analogs (e.g., vs. spacers) could elucidate structure-property relationships .

Electro-Optical Performance

Testing the compound’s Kerr constant and threshold voltage in prototype LCD cells would validate its electro-optical efficacy. Bent-core liquid crystals (BCLCs) with similar architectures achieve Kerr constants >1,000 pm/V, suggesting high potential .

Stability Under Operational Conditions

Long-term stability studies under UV exposure and thermal cycling are essential for commercial adoption. Accelerated aging tests could identify degradation pathways, informing molecular redesigns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume